

Application Notes and Protocols for Brinzolamide Stability-Indicating Assays

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Compound of Interest

Compound Name: *Brinzolamide hydrochloride*

Cat. No.: *B023837*

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Introduction

Brinzolamide is a carbonic anhydrase inhibitor used in ophthalmic preparations to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.^{[1][2][3][4][5]} A crucial aspect of pharmaceutical development and quality control is to establish the stability of the drug substance and its formulated product over time and under various environmental conditions. Stability-indicating assay methods are essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, thus ensuring the safety and efficacy of the medication.

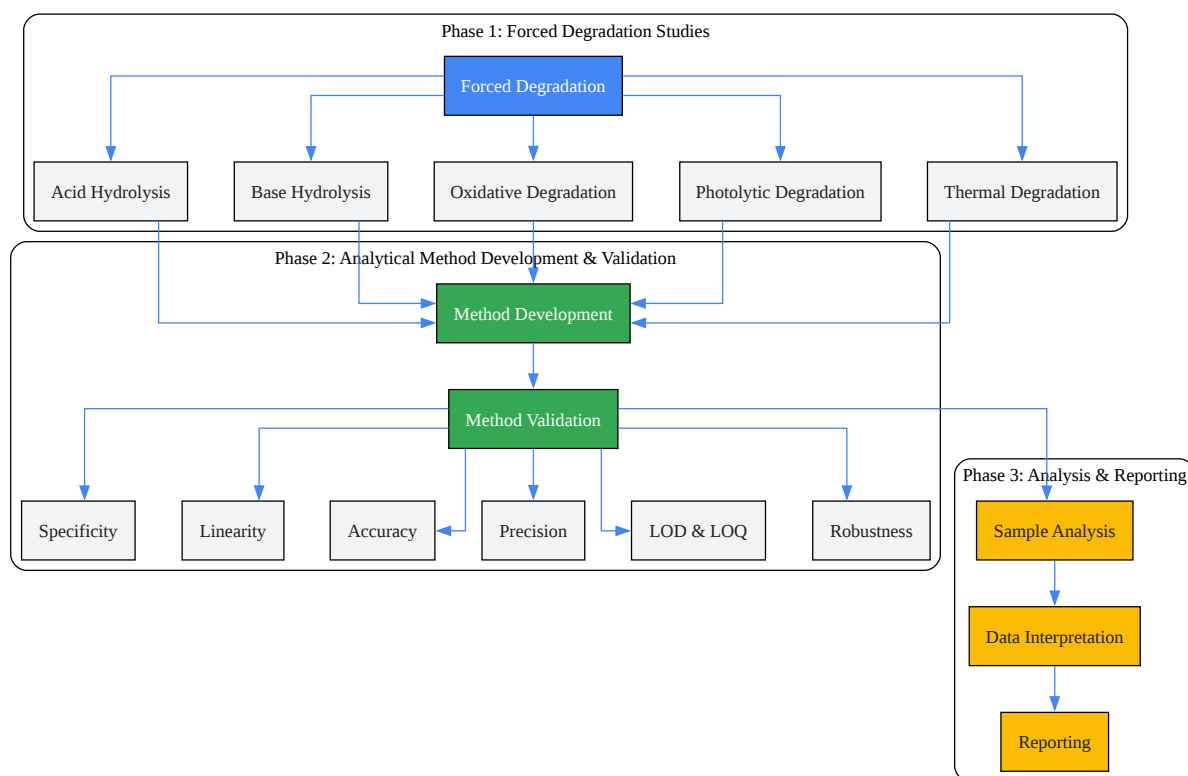
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies and developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Brinzolamide, in accordance with International Council for Harmonisation (ICH) guidelines.^{[6][7]}

Chemical Information

Property	Value
Chemical Name	(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-2H,3H,4H-1λ ⁶ -thieno[3,2-e]thiazine-6-sulfonamide
Molecular Formula	C ₁₂ H ₂₁ N ₃ O ₅ S ₃
Molecular Weight	383.5 g/mol
Appearance	White to off-white powder
Solubility	Slightly soluble in methanol and ethanol, insoluble in water.[3][8]

Experimental Workflow

The following diagram outlines the general workflow for conducting a Brinzolamide stability-indicating assay.



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Caption: Experimental workflow for Brinzolamide stability-indicating assay.

Forced Degradation Studies Protocol

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.^[6] This helps to identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.

Materials and Reagents:

- Brinzolamide reference standard
- Hydrochloric acid (HCl), 0.1N
- Sodium hydroxide (NaOH), 0.1N
- Hydrogen peroxide (H₂O₂), 3% and 5%
- HPLC grade acetonitrile
- HPLC grade water
- Orthophosphoric acid
- Formic acid

Protocol:

- Preparation of Stock Solution: Accurately weigh 10 mg of Brinzolamide and dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL.^[6]
- Acid Hydrolysis:
 - Take 1 mL of the stock solution in a 10 mL volumetric flask.
 - Add 1 mL of 0.1N HCl.^[6]
 - Keep the solution at room temperature for a specified time (e.g., 3 hours).^[9]
 - Neutralize the solution with an equivalent amount of 0.1N NaOH.

- Dilute to volume with the mobile phase.
- Base Hydrolysis:
 - Take 1 mL of the stock solution in a 10 mL volumetric flask.
 - Add 1 mL of 0.1N NaOH.[\[10\]](#)
 - Keep the solution at room temperature for a specified time (e.g., 1 hour).[\[10\]](#)
 - Neutralize the solution with an equivalent amount of 0.1N HCl.[\[6\]](#)
 - Dilute to volume with the mobile phase.
- Oxidative Degradation:
 - Take 1 mL of the stock solution in a 10 mL volumetric flask.
 - Add 1 mL of 3% or 5% H₂O₂.[\[11\]](#)[\[12\]](#)
 - Keep the solution at room temperature or reflux at 60°C for a specified time (e.g., 30 minutes to 5 hours).[\[6\]](#)[\[11\]](#)
 - Dilute to volume with the mobile phase.
- Photolytic Degradation:
 - Expose the Brinzolamide stock solution (in a transparent container) to UV light (e.g., 254 nm) for a specified duration.
 - A control sample should be kept in the dark.
 - After exposure, dilute the solution with the mobile phase for analysis.
- Thermal Degradation:
 - Place the solid Brinzolamide powder in an oven at 105°C for 1 hour.[\[11\]](#)

- Alternatively, reflux the stock solution at a specified temperature (e.g., 60°C) for a certain period.
- After exposure, prepare a solution of the appropriate concentration in the mobile phase.

RP-HPLC Method Protocol

A robust RP-HPLC method is essential for separating Brinzolamide from its degradation products. Several methods have been reported, and the following is a representative protocol.

Chromatographic Conditions:

Parameter	Condition 1	Condition 2	Condition 3
Column	Phenomenex C18 (250 x 4.6 mm, 5 µm) [6] [11]	Waters CSH phenyl hexyl (100 x 2.1 mm, 1.7 µm) [1]	Hemochrom C18
Mobile Phase	Acetonitrile: Water (35:65 v/v), pH 3 with orthophosphoric acid [6]	0.1% Formic acid and Methanol (gradient elution) [1]	1mM Ammonium formate and Acetonitrile (76:24 v/v) [12]
Flow Rate	1.0 mL/min [6] [11]	-	1.0 mL/min [12]
Detection Wavelength	254 nm [6] [11]	-	254 nm [12]
Injection Volume	10 µL [11] or 20 µL [6]	-	-
Column Temperature	Ambient [11] or 30°C	-	-
Retention Time	~4.9 min [6] or ~3.5 min [11]	-	-

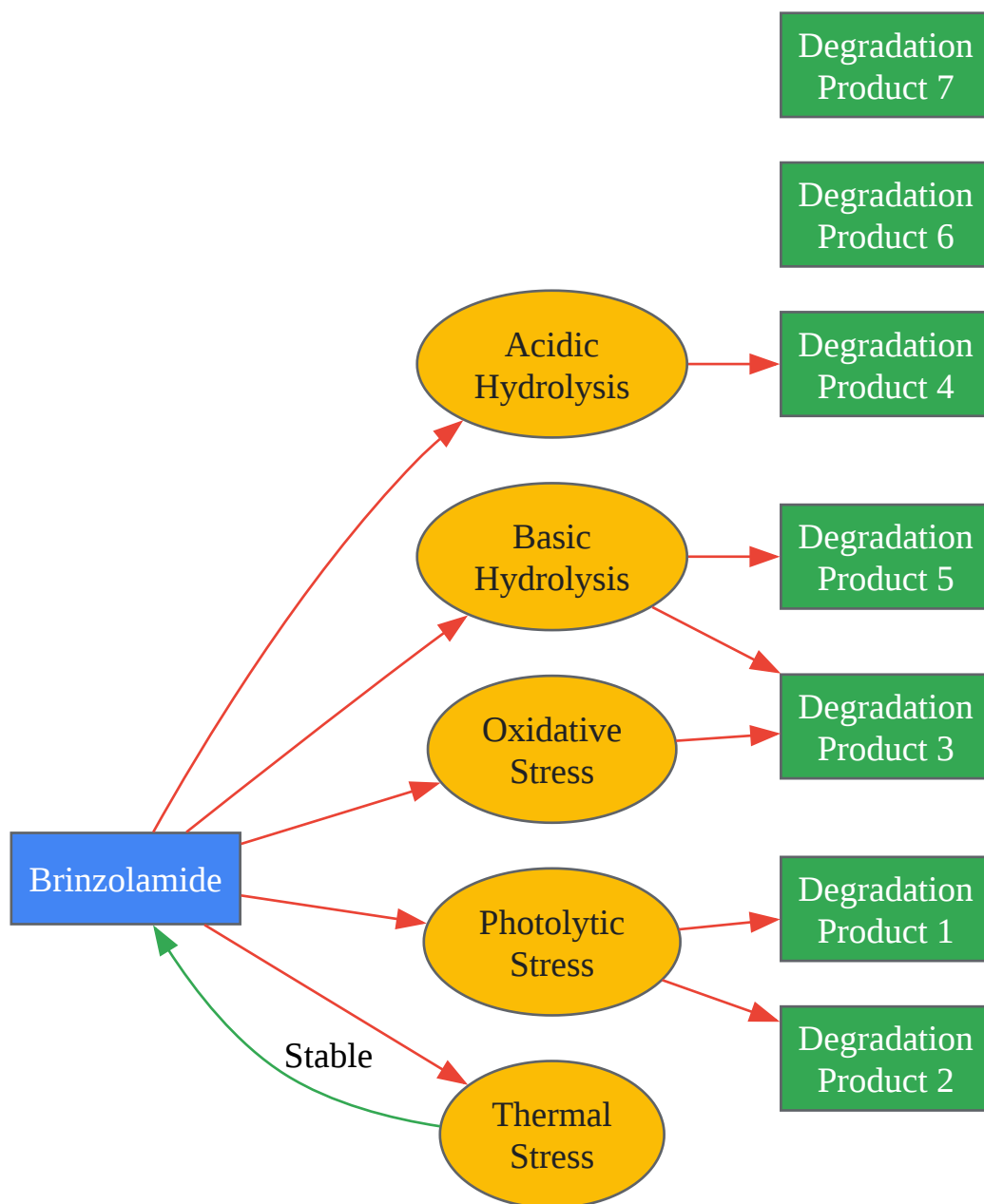
Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[\[6\]](#)

Validation Parameter	Typical Results
Linearity Range	5 - 30 µg/mL[6] or 5 - 100 µg/mL[12]
Correlation Coefficient (R ²)	> 0.996[6][12]
Limit of Detection (LOD)	~0.22 µg/mL[6]
Limit of Quantification (LOQ)	~0.67 µg/mL[6]
Accuracy (% Recovery)	98.3% - 101.08%[6]
Precision (% RSD)	< 2%

Brinzolamide Degradation Pathway

The following diagram illustrates the potential degradation pathways of Brinzolamide under different stress conditions.



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